N,N',N''-triacetylchitotriose

Description

Contextualization within Oligosaccharide Biochemistry

N,N',N''-triacetylchitotriose belongs to the class of oligosaccharides, which are complex carbohydrates composed of a small number of monosaccharide units. Specifically, it is a trisaccharide, comprising three N-acetyl-D-glucosamine (GlcNAc) units linked together. cymitquimica.com In the broader landscape of oligosaccharide biochemistry, this compound is of particular interest due to its direct connection to chitin (B13524), one of the most abundant polysaccharides in nature. smolecule.comd-nb.info The study of such oligosaccharides is crucial for understanding a wide array of biological phenomena, including cell-cell recognition, immune responses, and enzymatic catalysis. chemimpex.comnih.gov

Structural Derivation and Relationship to Chitin

Structurally, this compound is a derivative of chitin, a long-chain polymer of N-acetylglucosamine. cymitquimica.comchemimpex.com Chitin serves as a primary structural component in the exoskeletons of arthropods and the cell walls of fungi. smolecule.comd-nb.info this compound represents a small, soluble fragment of this larger polymer, consisting of three GlcNAc units joined by β-1,4-glycosidic bonds. cymitquimica.com This structural relationship is fundamental to its use in research, as it can mimic segments of the chitin polymer, allowing scientists to study chitin-protein interactions in a more controlled manner. The industrial production of this compound often involves the extraction of chitin from sources like shrimp shells, followed by enzymatic or chemical hydrolysis to break it down into smaller oligosaccharide fragments, which are then acetylated.

Historical Development of Research on this compound

The scientific journey of this compound is closely intertwined with the study of lysozyme (B549824), an enzyme known for its ability to break down bacterial cell walls. Early research, such as the work by Barker et al. in 1958, laid the groundwork for its synthesis. sigmaaldrich.com A significant milestone in understanding its biological role came from crystallographic studies of its complex with hen egg-white lysozyme. nih.govnih.gov These studies provided detailed insights into the protein-carbohydrate interactions at the active site of the enzyme. nih.gov Over the years, research has expanded to explore its function as a substrate for chitinases and its role in various biological systems, including immunology and plant defense. scientificlabs.co.uknih.govaai.org

Overview of Key Research Domains

The utility of this compound spans several key research domains, primarily due to its role as a specific inhibitor and substrate for various enzymes.

Enzymology: It is extensively used to study the kinetics and mechanisms of enzymes like lysozyme and chitinases. scientificlabs.co.uk As a competitive inhibitor of lysozyme, it helps in understanding the enzyme's active site and catalytic action. medchemexpress.com For chitinases, it and its derivatives serve as substrates to measure enzymatic activity, which is crucial in fields ranging from agricultural biotechnology to medical diagnostics. smolecule.comscientificlabs.co.ukresearchgate.net

Structural Biology: The compound has been instrumental in the structural elucidation of enzyme-inhibitor complexes through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.goviucr.orgresearchgate.net These studies have provided atomic-level details of how proteins recognize and bind to specific carbohydrate structures. nih.gov

Immunology: Research has highlighted the immunomodulatory properties of this compound. chemimpex.com It has been used to investigate the role of lectins in innate immunity and to study the activation of macrophages. sigmaaldrich.comaai.org Its ability to interact with immune cells has opened avenues for its potential application in the development of therapies for immune-related disorders. chemimpex.com

Plant Science: In the context of plant biology, chitin and its oligosaccharide derivatives, including this compound, are recognized as elicitors of plant defense mechanisms. nih.govagriculturejournals.cz They can trigger a range of defense responses in plants against fungal pathogens. mdpi.comfrontiersin.orgnih.govdntb.gov.ua

Detailed Research Findings

The following interactive table summarizes key research findings related to this compound.

| Research Area | Finding | Organism/System Studied | Reference |

| Enzymology | Acts as a competitive inhibitor of lysozyme. | Hen Egg-White Lysozyme | medchemexpress.com |

| Enzymology | Substrate for determining endochitinase activity. | Dioscorea opposita (Yam) | scientificlabs.co.uk |

| Structural Biology | Used in X-ray crystallography to analyze the binding mode with hen egg-white lysozyme. | Hen Egg-White Lysozyme | nih.gov |

| Immunology | Used as an inhibitory sugar for wheat germ agglutinin (WGA) in studying innate immunity. | Blaberus discoidalis (Cockroach) | aai.org |

| Plant Science | Synthetic oligomers acted as strong elicitors for phytoalexin induction. | Pisum sativum (Pea), Phaseolus vulgaris (Bean) | nih.gov |

| Fungal Biology | Chitooligomers, including the trimer, are involved in the assembly of the cryptococcal capsule. | Cryptococcus neoformans | nih.gov |

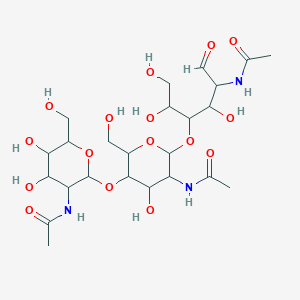

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDDKCYRFNJZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N3O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865930 | |

| Record name | 2-Acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N,N',N"-Triacetylchitotriose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15744 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Enzymatic and Biosynthetic Pathways Involving N,n ,n Triacetylchitotriose

Production via Chitin (B13524) Hydrolysis

The primary route for obtaining N,N',N''-triacetylchitotriose is through the enzymatic hydrolysis of chitin, a major structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. smolecule.com This process involves the concerted action of several enzymes that break down the complex chitin polymer into smaller oligosaccharides.

Role of Specific Chitinases in Cleavage Patterns

Chitinases (EC 3.2.1.14) are the principal enzymes responsible for the initial breakdown of chitin. jyoungpharm.org They are broadly classified into endochitinases and exochitinases based on their mode of action.

Endochitinases: These enzymes randomly cleave internal β-1,4-glycosidic bonds within the chitin polymer. sigmaaldrich.commaynoothuniversity.ie This action produces a mixture of chitooligosaccharides of varying lengths, including this compound. For instance, a chitinase (B1577495) from Enterobacter cloacae subsp. cloacae (EcChi1) has been shown to directly yield this compound from chitin. tandfonline.com Similarly, the ChiC chitinase from Pseudomonas aeruginosa is an endochitinase that is active on substrates like p-nitrophenyl-β-d-N,N′,N"-triacetylchitotriose. asm.org

The specific type of chitinase employed significantly influences the product profile. Some chitinases, like those from Serratia marcescens (ChiA and ChiB), exhibit both endo- and exo-acting capabilities, producing a range of oligosaccharides including monomers and dimers. researchgate.net

Contribution of β-N-Acetylhexosaminidases in Oligosaccharide Processing

β-N-Acetylhexosaminidases (EC 3.2.1.52) are exoglycosidases that hydrolyze terminal, non-reducing N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues from oligosaccharides. walshmedicalmedia.comneb.com In the context of chitin degradation, they play a crucial role in the further processing of chitooligosaccharides generated by chitinases.

While their primary function is to break down larger oligosaccharides into monomers, some β-N-acetylhexosaminidases can also utilize this compound as a substrate. For example, a β-N-acetylhexosaminidase from tobacco can degrade this compound, albeit at a reduced rate compared to artificial substrates. walshmedicalmedia.com An enzyme from Candida albicans also demonstrated activity on this trimer. nih.gov Conversely, these enzymes can also be involved in the synthesis of oligosaccharides through transglycosylation reactions. nih.govmdpi.com

Influence of Substrate Characteristics on Enzymatic Yields

The efficiency of enzymatic hydrolysis and the resulting yield of this compound are heavily dependent on the physical and chemical properties of the chitin substrate.

Crystallinity: Chitin exists in a highly crystalline form, which makes it resistant to enzymatic attack. tandfonline.commdpi.com Pre-treatment methods that reduce crystallinity, such as treatment with ionic liquids, deep eutectic solvents, or inorganic acids (to form colloidal chitin), can significantly enhance enzyme accessibility and increase the yield of soluble chitooligosaccharides. tandfonline.comresearchgate.net For example, using an ionic liquid-chitin hydrogel as a substrate led to the detection of small amounts of this compound, which was not observed with other forms of chitin. researchgate.net

Hydration State: The hydration state of the chitin substrate also impacts enzymatic hydrolysis. A hydrated, gel-like structure, such as that obtained after ionic liquid extraction, provides a more accessible substrate for chitinases compared to dried forms. researchgate.net

Source and Purity: The source of chitin (e.g., shrimp shells, fungi) and its purity can affect the product distribution. Enzymatic hydrolysis of shrimp shells primarily yields the monomer N-acetylglucosamine, whereas "pure" chitin substrates produce higher amounts of the dimer, N,N'-diacetylchitobiose. researchgate.net

Characterization of Enzymatic Action Mechanisms using this compound as a Substrate

This compound serves as a valuable substrate for studying the activity and specificity of chitinolytic enzymes. biosynth.com By monitoring the cleavage of this defined trisaccharide, researchers can elucidate the catalytic mechanisms of various chitinases and β-N-acetylhexosaminidases.

For instance, this compound is used to differentiate between endochitinase and exochitinase activity. Endochitinases will cleave the internal glycosidic bonds of the trimer, while some exochitinases may not act on it or will only cleave a terminal residue. A study on a bifunctional enzyme showed that the endo-chitinase activity could be specifically measured using a derivative of this compound. mdpi.com Similarly, the kinetic parameters of an N-acetylglucosaminidase from Candida albicans were determined using this compound as one of the substrates. nih.gov

Derivatives of this compound, such as 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose, are chromogenic substrates that release a colored compound upon enzymatic cleavage. smolecule.com This allows for a convenient and quantitative spectrophotometric assay to measure chitinase activity.

Microbial and Fungal Biotransformation Processes

Microorganisms, particularly fungi and bacteria, are a rich source of chitinolytic enzymes and are central to the biotransformation of chitin. jyoungpharm.org Fungal species like Aspergillus and entomopathogenic fungi can be utilized as biocatalysts for the degradation of complex molecules, a process that can be applied to chitin transformation. jmb.or.krfrontiersin.orgnih.gov

Microbial fermentation of chitin-containing waste materials, such as shrimp shells, is a promising approach for the production of chitooligosaccharides. semanticscholar.org Furthermore, specific microbial enzymes can be used to modify this compound. For example, a chitooligosaccharide oxidase from Fusarium graminearum can catalyze the oxidation of the C1 hydroxyl moiety of chitooligosaccharides. ebi.ac.uk Fungal biotransformation can also lead to the glycosylation of compounds, suggesting the potential for enzymatic modification of this compound. nih.gov

Chemoenzymatic and Chemical Approaches for this compound Generation

While enzymatic hydrolysis is the primary method for producing this compound, chemoenzymatic and purely chemical strategies offer alternative and often more controlled routes.

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.org For example, this compound can be used as a starting substrate in a lysozyme-catalyzed transglycosylation reaction to synthesize partially N-deacetylated chitin oligomers. nih.gov In another strategy, readily available chitosan (B1678972) can be enzymatically hydrolyzed and then chemically N-acetylated to produce various chitooligosaccharides. researchgate.net A three-step enzymatic process involving chitinase, β-N-acetylhexosaminidase, and a deacetylase has been developed to convert chitin into specific bioactive chitooligomers. nih.gov

Chemical Synthesis: Purely chemical synthesis typically involves the acetylation of chitin-derived oligosaccharides under controlled conditions. A classic method involves the N-phthaloylation of glucosamine (B1671600) as a starting point, followed by several steps to build the trisaccharide and subsequent N-acetylation. researchgate.net While offering precise control, chemical synthesis can be complex and require multiple protection and deprotection steps.

Table of Research Findings on this compound

| Enzyme/Method | Source/Type | Substrate | Key Finding | Reference(s) |

|---|---|---|---|---|

| Chitinase (EcChi1) | Enterobacter cloacae | Chitin | Directly yields this compound. | tandfonline.com |

| Chitinase | Streptomyces griseus | Ionic liquid-chitin hydrogel | Produced small amounts of this compound. | researchgate.net |

| β-N-Acetylhexosaminidase | Tobacco | This compound | The enzyme can degrade the trimer. | walshmedicalmedia.com |

| N-Acetylglucosaminidase A | Candida albicans | This compound | The enzyme showed a kcat of 170 s⁻¹ and a Km of 0.044 mM. | nih.gov |

| Lysozyme (B549824) | Hen Egg White | This compound | Used in a transglycosylation reaction to synthesize larger oligomers. | nih.gov |

| Chitooligosaccharide Oxidase | Fusarium graminearum | This compound | Catalyzes the oxidation of the C1 hydroxyl group. | ebi.ac.uk |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-acetyl-D-glucosamine |

| Chitin |

| N,N'-diacetylchitobiose |

| N-acetylgalactosamine |

| 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose |

| Chitosan |

| N,N',N''-tri(monochloro)acetylchitotriose |

| Acetic anhydride |

| p-nitrophenol |

| Glucosamine |

| N-phthalic acyl group |

Molecular Recognition and Binding Interactions of N,n ,n Triacetylchitotriose

Interactions with Glycoside Hydrolases

N,N',N''-triacetylchitotriose is a well-characterized ligand for several glycoside hydrolases, acting as both an inhibitor and a substrate analog. Its interactions are fundamental to elucidating the mechanisms of these enzymes.

Lysozyme (B549824) Binding and Inhibition Mechanisms

This compound is a known competitive inhibitor of lysozyme, an enzyme that catalyzes the hydrolysis of 1,4-β-linkages in peptidoglycan. medchemexpress.com The binding of this trisaccharide to the active site of lysozyme has been extensively studied to understand the principles of substrate recognition and enzymatic catalysis.

The interaction between this compound and lysozyme has been characterized by various biophysical techniques, revealing key kinetic and thermodynamic parameters. Studies have shown that the binding process is enthalpically driven, indicating the importance of hydrogen bonds and van der Waals interactions in complex formation. ebi.ac.uk

Fluorescence spectroscopy has been employed to determine the association constants for the binding of this compound to hen egg white lysozyme. At pH 5.0 and 30°C, the association constant (Ka) was found to be 1.07 x 10(5) M-1. nih.gov The binding of the inhibitor induces changes in the local environment of tryptophan residues in the active site, leading to a red shift in the ultraviolet spectrum, which can be used to quantitatively measure the binding equilibrium. pnas.org The binding affinity is influenced by pH, with studies indicating an ionizable group on the enzyme with a pKa of approximately 5.8 being perturbed upon trisaccharide binding. pnas.org Furthermore, time-resolved fluorescence depolarization measurements have suggested that the binding of this compound increases the rigidity of the protein. nih.gov

Table 1: Thermodynamic Parameters for this compound Binding to Lysozyme

| Parameter | Value | Conditions | Reference |

| Association Constant (Ka) | 1.07 x 10(5) M-1 | pH 5.0, 30°C | nih.gov |

| pKa of perturbed group | ~5.8 | - | pnas.org |

High-resolution X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed structural insights into the complex of this compound and lysozyme. The trisaccharide binds in subsites A, B, and C of the lysozyme active site cleft. nih.gov

Chitinase (B1577495) Substrate Specificity and Catalytic Site Probing

This compound and its derivatives are valuable tools for studying the substrate specificity and catalytic mechanisms of chitinases, enzymes that degrade chitin (B13524). Fluorogenic and chromogenic derivatives, such as 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MUTC) and 4-nitrophenyl β-D-N,N′,N′′-triacetylchitotriose, are commonly used as substrates in chitinase assays. nih.govresearchgate.netcetjournal.it

The hydrolysis of these substrates by chitinases releases a fluorescent (4-methylumbelliferone) or colored (4-nitrophenol) product, allowing for the sensitive detection and kinetic analysis of enzyme activity. researchgate.netcetjournal.it For instance, a chitinase from Pseudomonas aeruginosa strain 385 was identified as an endochitinase based on its activity with these synthetic substrates. nih.gov The kinetic parameters for the hydrolysis of 4-nitrophenyl-β-d-N,N′,N′′-triacetylchitotriose by this enzyme were determined to be a Km of 0.48 mM and a kcat of 0.16 s−1. nih.gov These assays are instrumental in characterizing the enzymatic properties of chitinases from various sources.

Interactions with Lectins and Carbohydrate-Binding Proteins

This compound is a key ligand for studying the binding specificities of various lectins and carbohydrate-binding proteins, which are involved in cell recognition and signaling processes.

Wheat Germ Agglutinin (WGA) Binding Site Analysis

Wheat Germ Agglutinin (WGA) is a lectin that specifically binds to N-acetylglucosamine and sialic acid residues. genetex.com this compound serves as a potent inhibitor of WGA binding and has been instrumental in characterizing its carbohydrate-binding sites. nih.gov

The interaction between the isolated B domain of WGA (WGA-B) and this compound has been analyzed using 1H-NMR spectroscopy and microcalorimetry. ebi.ac.uk These studies revealed that the binding is an enthalpically driven process, which is partially counteracted by a negative entropy change. ebi.ac.ukresearchgate.net This thermodynamic signature suggests that hydrogen bonding and van der Waals forces are the primary interactions stabilizing the complex. ebi.ac.ukresearchgate.net NMR studies have shown that upon binding, no significant conformational changes occur in the protein. researchgate.net Structural analysis suggests two possible orientations of the trisaccharide within the WGA-B binding site, both of which are stabilized by hydrogen bonds and van der Waals contacts. researchgate.net The interaction of WGA with cell surface glycoproteins can be effectively reversed by this compound, highlighting its utility in studying the functional roles of lectin-carbohydrate interactions. nih.gov

Interaction with Antimicrobial Proteins (e.g., Ac-AMP2 from Amaranthus caudatus)

This compound engages in specific binding interactions with antimicrobial proteins, a notable example being Ac-AMP2, a lectin-like protein isolated from Amaranthus caudatus. nih.gov This interaction has been elucidated through 1H NMR spectroscopy, which revealed that the binding of this compound to Ac-AMP2 induces chemical shift and line width changes in the protein's spectrum. nih.gov

The primary interaction site on Ac-AMP2 is located in the C-terminal half of its sequence. nih.gov Key amino acid residues involved in this binding are the aromatic residues Phenylalanine 18 (Phe18), Tyrosine 20 (Tyr20), and Tyrosine 27 (Tyr27), along with surrounding residues and the N-terminal Valine-Glycine-Glutamine segment. nih.gov Nuclear Overhauser effect (NOE) data have confirmed the proximity of these protein residues to the this compound molecule upon binding. nih.gov

Ac-AMP2 is a small, disulfide-bridged protein that belongs to the family of hevein-domain containing lectins. oatext.com These proteins are known to recognize N-acetylglucosamine oligomers, such as those found on the surfaces of pathogenic microbes. oatext.com The binding of this compound to Ac-AMP2 is a critical aspect of its antimicrobial activity, which is effective against some Gram-positive bacteria. oatext.com The structural basis of this interaction involves both hydrogen bonds and van der Waals forces, which stabilize the complex. researchgate.net

Table 1: Key Amino Acid Residues in Ac-AMP2 Involved in Binding this compound

| Residue | Position | Role in Interaction |

| Phenylalanine | 18 | Aromatic residue contributing to the binding site. nih.gov |

| Tyrosine | 20 | Aromatic residue central to the interaction. nih.gov |

| Tyrosine | 27 | Aromatic residue involved in binding and stabilization. nih.gov |

| Serine | 16 | Forms hydrogen bonds with the ligand. expasy.org |

| Glutamine | 17 | Residue in proximity to the binding site. expasy.org |

| Lysine | 26 | Contributes to hydrophobic interactions. expasy.org |

Role in Cellular Recognition Processes

This compound, as an oligosaccharide, plays a significant role in molecular recognition processes at the cellular level. csic.es Carbohydrate molecules, often found on the periphery of cells as part of glycoproteins or glycolipids, are crucial mediators of a wide range of intra- and extra-cellular events, including cell-cell and cell-matrix interactions. csic.es

The ability of this compound to be recognized by specific proteins is fundamental to these processes. For instance, it can competitively inhibit the binding of larger molecules to cellular receptors. Research has shown that free saccharides, including this compound, can inhibit the binding of the CyaA toxin to the CD11b/CD18 integrin receptor on cells. pnas.org This suggests a direct recognition of the oligosaccharide by the receptor or a component of the receptor complex. pnas.org

The interaction between oligosaccharides like this compound and proteins often involves a degree of conformational selection, where the protein binds to a specific conformation of the oligosaccharide that is present in equilibrium in the free state. csic.es This highlights the dynamic nature of these recognition events.

Mechanisms of this compound-Mediated Biological Responses

Reactive Oxygen Species Scavenging and DNA Protection at a Molecular Level

This compound has demonstrated the ability to scavenge reactive oxygen species (ROS) and protect DNA from oxidative damage. caymanchem.comlabchem.com.my In comparative studies with other N-acetylated chitooligosaccharides, it exhibited significant radical scavenging activities.

Specifically, N-acetylated chitooligosaccharides, including the trimer this compound, have shown hydroxyl radical scavenging activity in the range of 49.1-63% and superoxide radical scavenging activity between 41-53.3%. This antioxidant capability is comparable to or even better than standard antioxidants such as butylated hydroxyanisole and mannitol.

Furthermore, these oligosaccharides have been evaluated for their capacity to prevent oxidative DNA damage in peripheral blood mononuclear cells exposed to hydrogen peroxide (H2O2). this compound ((GlcNAc)3) was found to decrease the oxidative DNA damage induced by H2O2 by 55.5%. This protective effect underscores its potential to mitigate the damaging effects of oxidative stress at a molecular level.

Table 2: Antioxidant and DNA Protective Effects of N-Acetylated Chitooligosaccharides

| Compound | Hydroxyl Radical Scavenging (%) | Superoxide Radical Scavenging (%) | Reduction in H2O2-induced DNA Damage (%) |

| (GlcNAc)2 | Not specified in provided text | Not specified in provided text | 59.5 |

| (GlcNAc)3 (this compound) | 49.1 - 63 | 41 - 53.3 | 55.5 |

| (GlcNAc)5 | Not specified in provided text | Not specified in provided text | 22.9 |

| (GlcNAc)6 | Not specified in provided text | Not specified in provided text | 4.9 |

Modulation of Cellular Signaling Pathways (e.g., Bcl-2/Bax in specific cell models)

This compound has been implicated in the modulation of cellular signaling pathways, particularly the Bcl-2/Bax pathway, which is critical in the regulation of apoptosis (programmed cell death). caymanchem.com The Bcl-2 family of proteins consists of both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bax. frontiersin.orgmdpi.com The ratio of these proteins is a key determinant of cell survival or death. researchgate.net

In certain cell models, acetylated chitosan (B1678972) oligosaccharides have been shown to act as antagonists against glutamate-induced cell death by influencing the Bcl-2/Bax signaling pathway. caymanchem.com Bcl-2 functions to inhibit apoptosis by preventing the release of cytochrome c from the mitochondria, a key step in the activation of caspases that execute apoptosis. frontiersin.org It can bind to the BH3 domains of Bax, thereby inhibiting its function. frontiersin.org Conversely, upon receiving an apoptotic stimulus, Bax translocates to the mitochondria and promotes cell death. frontiersin.orgresearchgate.net

The modulation of the Bcl-2/Bax ratio by compounds like this compound can therefore have a significant impact on cell fate. An increase in the Bax/Bcl-2 ratio is generally associated with an enhanced apoptotic response. mdpi.com

Immunomodulation at the Receptor-Ligand Level in Research Models

N-acetylated chitooligosaccharides, including this compound, can exert immunomodulatory effects through interactions at the receptor-ligand level. In research models using macrophages, such as RAW264.7 cells, these compounds have been shown to influence various immune responses. nih.gov

While the positively charged amino groups of partially deacetylated chitosan oligosaccharides are known to interact with negatively charged lipopolysaccharide (LPS) and block its binding to Toll-like receptor 4 (TLR4), N-acetylated versions like this compound have a lower positive charge but a higher number of N-acetyl groups. nih.gov These N-acetyl groups are important for recognition by specific receptors. For example, plant cells recognize N-acetylated chitooligosaccharides as signals of fungal infection through receptors containing the lysine motif (LysM), which interacts with the acetyl group. nih.gov

In animal immune cells, N-acetylated glucosamine (B1671600) (GlcNAc), the monomeric unit of this compound, has been shown to suppress the expression of certain pro-inflammatory cytokines. nih.gov Studies with N-acetylated chitooligosaccharides on macrophages have demonstrated an increase in the production of reactive oxygen species and enhancement of phagocytosis. nih.gov Furthermore, they can up-regulate the mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov This indicates that this compound can be recognized by immune cells and can trigger specific signaling pathways to modulate immune responses.

Advanced Analytical and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for characterizing the solution-state conformation of N,N',N''-triacetylchitotriose and its dynamic interactions with protein receptors. nih.gov It provides atomic-level insights into the binding process, revealing conformational changes and the specific molecular groups involved in the interaction.

Proton Nuclear Magnetic Resonance (¹H-NMR) titration is a widely employed method to determine the association constants (Kₐ) for the binding of this compound to its protein targets. This technique involves the incremental addition of the ligand to a solution of the protein while monitoring the chemical shifts of specific protons. The observed changes in chemical shifts upon complex formation allow for the calculation of the binding affinity.

For instance, the interaction between this compound and the B domain of wheat germ agglutinin (WGA-B) has been analyzed using ¹H-NMR titration experiments. nih.gov Similarly, the binding of this trisaccharide to hevein (B150373), a small lectin, was studied by monitoring the chemical shift perturbations of the protein's amide protons upon addition of the ligand. chinayyhg.com In a study involving mutants of the antimicrobial peptide AcAMP2, ¹H-NMR titrations were used to determine the equilibrium association constants by following the chemical shift changes of backbone NH protons as a function of this compound concentration. unl.pt

Table 1: Association Constants (Kₐ) for this compound Binding Determined by ¹H-NMR Titration

| Interacting Protein | Association Constant (Kₐ) (M⁻¹) | Reference |

|---|---|---|

| Wheat Germ Agglutinin (WGA-B) | Data reported in referenced study | nih.gov |

| Hevein | Data reported in referenced study | chinayyhg.com |

| AcAMP2 (mutants) | Data reported in referenced study | unl.pt |

Note: Specific numerical values for Kₐ are detailed within the cited literature.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a key NMR technique for obtaining distance constraints between protons that are close in space, which is crucial for determining the three-dimensional structure of molecules and their complexes in solution. Transferred NOESY (trNOESY) experiments are particularly valuable for studying the conformation of a ligand when bound to a larger protein. nih.gov

In the study of this compound binding to hevamine, transferred NOESY experiments revealed that the binding process imparts a degree of conformational restriction on the ligand. nih.gov The preferred conformation of the trisaccharide in the bound state was found to be one of the conformational families present when it is free in solution. nih.gov For the complex between pseudohevein and this compound, NOESY experiments in water provided 342 protein proton-proton distance constraints, which were instrumental in determining the refined solution structure of the complex. nih.gov Similarly, 327 protein proton-proton distance constraints were obtained from NOESY experiments for the WGA-B complex, which were used in a refinement protocol with restrained molecular dynamics to elucidate the complex's solution conformation. nih.gov These studies indicate that significant conformational changes in the proteins upon ligand binding are minimal. nih.govnih.gov

Mass Spectrometry (MS) for Noncovalent Interactions and Fragmentation Analysis

Mass spectrometry has emerged as a vital tool for the study of noncovalent interactions and the structural analysis of oligosaccharides like this compound. It offers high sensitivity and the ability to analyze complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of noncovalent complexes from solution to the gas phase for mass analysis. This capability has been leveraged to detect and characterize the interaction between this compound and various proteins.

ESI-MS has been used to study the binding of this compound to lysozyme (B549824). acs.orgnih.gov One novel ESI-MS-based method measures the diffusion coefficients of potential ligands, where binding to a protein target drastically reduces the ligand's diffusional mobility. acs.org This technique successfully identified this compound as a binder to lysozyme from a mixture of saccharides. acs.org Another approach, liquid sample desorption electrospray ionization-mass spectrometry (DESI-MS), has also been employed to measure the binding of this compound to lysozyme. nih.govescholarship.org Furthermore, a gradient open port probe electrospray ionization mass spectrometry (gOPP-ESI-MS) method has been developed to differentiate between specific and non-specific protein-ligand interactions, confirming the specific binding of this compound to lysozyme. biorxiv.org

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and gain structural information. nih.gov In the context of this compound, CID has been used to study its fragmentation patterns. A method to obtain multicollision dissociation threshold (MCDT) values provides relative reaction thresholds for the dissociation of oligosaccharides complexed with alkali metal ions. nih.gov This analysis, performed using matrix-assisted laser desorption/ionization Fourier transform mass spectrometry, has been applied to this compound to probe the relative strengths of alkali metal ion binding and to understand the mechanisms of glycosidic bond and cross-ring cleavages. nih.gov Reactive endothermic collisions with ammonia (B1221849) at low beam energies have also been shown to induce site-directed fragmentation in this compound, with cleavages localized at the amide bond occurring at lower internal energies than glycosidic bond cleavages. sci-hub.se

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org It is considered the gold standard for determining the thermodynamic parameters of a biomolecular interaction, providing a complete thermodynamic profile from a single experiment.

The interaction of this compound with protein partners has been characterized using ITC to obtain crucial thermodynamic data. For the binding to the B domain of wheat germ agglutinin, ITC was used alongside NMR to determine the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov The results indicated that the binding process is driven by a favorable negative enthalpy change, which is partially offset by a negative entropy change, suggesting that hydrogen bonding and van der Waals forces are the primary interactions stabilizing the complex. nih.govebi.ac.uk Similarly, the thermodynamic parameters for the binding of this compound to pseudohevein were determined by both NMR and ITC, confirming that the association is an enthalpically driven process. nih.gov

Table 2: Thermodynamic Parameters for this compound Binding Determined by ITC

| Interacting Protein | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

|---|---|---|---|---|

| Wheat Germ Agglutinin (WGA-B) | Data reported in referenced study | Data reported in referenced study | Data reported in referenced study | nih.govebi.ac.uk |

| Pseudohevein | Data reported in referenced study | Data reported in referenced study | Data reported in referenced study | nih.gov |

Note: Specific numerical values for the thermodynamic parameters are detailed within the cited literature.

Separation Science Techniques

Separation science provides the foundational tools for isolating and quantifying this compound from complex mixtures and for monitoring its enzymatic degradation.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound and for its quantitative analysis. Commercial suppliers routinely use HPLC to certify the purity of their products, often achieving greater than 95.0%. tcichemicals.comtcichemicals.com The technique is also used to specify assay percentages, with some standards reaching ≥93% purity as determined by HPLC. sigmaaldrich.com This method is integral for applications where precise concentrations and the absence of contaminants are critical, such as in enzyme kinetics and binding studies. scientificlabs.ie

Table 1: Reported Purity Levels of this compound Determined by HPLC

| Purity Level | Reference |

|---|---|

| >95.0% | tcichemicals.comtcichemicals.com |

| ≥95% | scientificlabs.ie |

| ≥93% | sigmaaldrich.com |

Capillary Electrophoresis (CE) offers a high-resolution separation technique for analyzing this compound and its enzymatic hydrolysis products. A method has been developed for the separation of this compound, N,N'-diacetylchitobiose, and N-acetylglucosamine. cuni.czcuni.cz This technique is particularly valuable for the development of enzyme assays, for instance, in monitoring the activity of β-N-acetylhexosaminidase, which hydrolyzes the trisaccharide. cuni.czcuni.cz The high efficiency, small sample volume requirements, and speed of CE make it an excellent tool for kinetic studies and for screening enzyme inhibitors. nih.govresearchgate.net The methodology allows for both offline monitoring of the enzymatic hydrolysis and the development of online assays where the reaction and separation occur within the capillary. cuni.czcuni.cz

Thin-Layer Chromatography (TLC) is a straightforward and rapid method for the qualitative visualization of the products resulting from the hydrolysis of oligosaccharides like this compound. sigmaaldrich.comresearchgate.net While being a simpler technique compared to HPLC or CE, TLC is effective for monitoring the progress of an enzymatic reaction by separating the original substrate from its smaller hydrolysis products (e.g., disaccharides and monosaccharides) on a stationary phase. researchgate.netsigmaaldrich.com The separated spots can be visualized using appropriate staining reagents, providing a clear qualitative picture of the enzymatic degradation. core.ac.uk This cost-effective method is often used for initial screening and reaction monitoring before employing more quantitative techniques. uad.ac.id

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding kinetics of this compound with various proteins and lectins. scielo.brnih.gov In a typical SPR experiment, a protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. nih.gov The binding event is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). nih.govnih.gov This allows for the determination of key kinetic parameters such as association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_d), which quantifies binding affinity. researchgate.net For example, SPR analysis has been used to characterize the interaction between this compound and the phloem lectin PP2-A1, revealing two classes of binding sites: a high-affinity site and two low-affinity sites. researchgate.netresearchgate.net

Table 2: Binding Kinetics of PP2-A1 with this compound Determined by SPR

| Binding Site Class | Dissociation Constant (K_d) | Stoichiometry (n) |

|---|---|---|

| High-Affinity | 3.4 x 10⁻⁷ M | 0.5 |

| Low-Affinity | 1.3 x 10⁻⁵ M | 1.89 |

Data sourced from a study on PP2-A1 lectin binding. researchgate.net

Fluorescence-Based Enzyme Activity Assays using Derivatized Substrates

Fluorescence-based assays provide a highly sensitive method for measuring enzyme activity. nih.govunimi.it For enzymes that act on this compound, this can be achieved by using a derivatized form of the substrate. A common strategy involves attaching a fluorophore to the oligosaccharide via a linker that is cleaved upon enzymatic action. colostate.edu For instance, a substrate like N-fluorescein-labeled chitin (B13524) can be used to measure endochitinase activity. researchgate.net When the enzyme hydrolyzes the glycosidic bonds, the fluorescent fragment is released, leading to a measurable increase in fluorescence intensity. nsf.gov This "turn-on" fluorescence signal is directly proportional to the rate of the enzymatic reaction. unimi.it Such assays are adaptable to high-throughput screening formats for identifying enzyme inhibitors or characterizing enzyme kinetics.

Computational Approaches: Molecular Dynamics Simulations and Docking Studies

Computational methods, including molecular dynamics (MD) simulations and molecular docking, provide invaluable atomic-level insights into the binding of this compound to proteins. nih.gov

Molecular docking is used to predict the preferred binding orientation of this compound within the active site of a protein, such as lysozyme or chitin-binding lectins. researchgate.netnih.gov These studies help identify key interactions, like hydrogen bonds and van der Waals forces, that stabilize the protein-ligand complex. nih.gov

Molecular dynamics (MD) simulations build upon docking results to explore the dynamic behavior of the complex over time. nih.gov All-atom MD simulations have been employed to study the complexes between proteins like hevein and this compound. sigmaaldrich.comnih.gov These simulations reveal that the oligosaccharide can be mobile on the protein's binding surface, occupying different subpockets. nih.gov This dynamic view highlights that the binding is a balance between enthalpic gains from forming interactions and entropic effects related to the ligand's mobility. nih.gov MD simulations, often refined with experimental data from NMR, are crucial for determining the solution conformation of protein-carbohydrate complexes. proteopedia.orgebi.ac.ukresearchgate.net Furthermore, advanced techniques like parallel cascade selection molecular dynamics (PaCS-MD) have been used to simulate the dissociation process of the trisaccharide from an enzyme, a rare event that is difficult to capture with conventional MD. nih.gov

Research Applications and Model Systems Utilizing N,n ,n Triacetylchitotriose

Probing Enzyme Mechanism and Specificity

N,N',N''-triacetylchitotriose is extensively used to investigate the mechanism and specificity of chitinolytic enzymes, such as chitinases and lysozymes. It acts as a substrate, allowing researchers to study enzyme kinetics and binding modes.

Detailed research findings include:

Lysozyme (B549824) Inhibition: This trisaccharide acts as a competitive inhibitor of lysozyme by binding to its active site. sigmaaldrich.com Studies have shown that at least three monosaccharide units are necessary for effective binding to the active site of lysozyme, with this compound showing competitive inhibition, unlike the non-competitive inhibition observed with N,N'-diacetylchitobiose. researchgate.net X-ray powder diffraction studies have revealed that this compound binds to hen egg-white lysozyme in both the ABC and BCD sites of the enzyme's binding cleft. rcsb.org This interaction stabilizes the protein, increasing its melting temperature. pnas.org

Chitinase (B1577495) Substrate: It serves as a substrate for various chitinases, and its hydrolysis can be monitored to determine enzyme activity. For instance, the chitinase from Stenotrophomonas maltophilia exhibits high activity towards nitrophenyl β-D-N,N',N''-triacetylchitotriose. nih.gov The compound is particularly useful for distinguishing between endochitinases, which cleave internal glycosidic bonds, and exochitinases.

Enzyme Kinetics: By using chromogenic or fluorogenic derivatives of this compound, such as 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose or 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose, researchers can quantify enzyme activity by measuring the release of the chromophore or fluorophore. sigmaaldrich.comgn1.link

| Enzyme | Interaction with this compound | Research Finding |

| Lysozyme | Competitive Inhibitor | Binds to the active site, preventing the hydrolysis of natural substrates. sigmaaldrich.com |

| Chitinase | Substrate | Hydrolyzed by chitinases, allowing for the study of enzyme activity. |

| Endochitinase | Specific Substrate | Preferentially cleaved by endochitinases, aiding in the differentiation of chitinase types. |

Investigating Protein-Carbohydrate Recognition in Biological Systems

The specific binding of this compound to various carbohydrate-binding proteins, or lectins, makes it an excellent probe for studying protein-carbohydrate recognition.

Detailed research findings include:

Lectin Binding: It binds to various lectins, including wheat germ agglutinin (WGA) and the lectin from Datura stramonium. researchgate.netumich.edu Studies on the stinging nettle lectin (UDA) have shown its binding site is complementary to an this compound unit. umich.edu

Hevein (B150373) Domains: The interaction of this compound with hevein domains, which are common carbohydrate-binding modules in plant lectins, has been extensively studied using NMR spectroscopy. These studies have provided insights into the thermodynamics and structural basis of the binding, highlighting the importance of hydrogen bonds and van der Waals forces. nih.govnih.gov

Structural Studies: The three-dimensional structures of several protein-sugar complexes involving this compound have been determined using NMR spectroscopy and X-ray crystallography. unl.ptrcsb.orgdntb.gov.ua For example, the NMR structure of the complex between pseudohevein and this compound has been determined. nih.gov

| Protein/Lectin | Interaction with this compound | Research Finding |

| Wheat Germ Agglutinin (WGA) | Binds to the B domain | The interaction is driven by a negative enthalpy change, indicating the importance of hydrogen bonding and van der Waals forces. researchgate.net |

| Datura stramonium Lectin | Potent Inhibitor | Over 6-fold more potent than the corresponding disaccharide in inhibiting the lectin. umich.edu |

| Stinging Nettle Lectin (UDA) | Binds to carbohydrate-binding site | The binding site is complementary to the trisaccharide unit. umich.edu |

| Hevein/Pseudohevein | Binds to hevein domain | NMR studies have elucidated the structural and thermodynamic basis of this interaction. nih.govnih.gov |

Development of Analytical Assays for Chitinolytic Enzymes

Due to its role as a specific substrate, this compound and its derivatives are fundamental in the development of analytical assays for measuring the activity of chitinolytic enzymes.

Detailed research findings include:

Chromogenic Assays: 4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose is a widely used chromogenic substrate. sigmaaldrich.com The enzymatic cleavage of this substrate releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. medchemexpress.com These assays are used to determine the activity of endochitinases from various sources, including fungi and bacteria. apsnet.orgresearchgate.net

Fluorogenic Assays: 4-Methylumbelliferyl-β-D-N,N',N''-triacetylchitotriose (4-MUTC) is a fluorogenic substrate that, upon hydrolysis, releases the highly fluorescent 4-methylumbelliferone. gn1.linkresearchgate.net This allows for highly sensitive detection of chitinase activity and is used in various applications, including high-throughput screening. researchgate.netyale.edu These fluorometric assays are also used to measure chitotriosidase activity in biological samples like serum. nih.gov

Assay Kits: Commercially available chitinase assay kits often include this compound derivatives as substrates for the specific detection of endochitinase activity. sigmaaldrich.comcnr.itsigmaaldrich.com Lysozyme inhibitor screening kits also utilize this compound as a competitive inhibitor to assess the efficacy of potential inhibitors. sigmaaldrich.com

Use as a Ligand in Biophysical Studies of Protein Conformational Dynamics

This compound serves as a ligand in biophysical studies to investigate the conformational changes that occur in proteins upon binding.

Detailed research findings include:

NMR Spectroscopy: NMR titration experiments are used to monitor the chemical shift perturbations in a protein's spectrum upon the addition of this compound. unl.pt These studies have shown that for some proteins, like the B domain of wheat germ agglutinin, carbohydrate-induced conformational changes are small. researchgate.netcsic.es

Molecular Dynamics Simulations: In conjunction with experimental data, molecular dynamics simulations are used to model the changes in protein side-chain conformations upon ligand binding. For example, simulations have suggested that the orientation of a key tryptophan residue in the binding site of a hevein domain changes upon interaction with the trisaccharide. nih.gov

Product Release Mechanisms: The compound has been used as an oligosaccharide product with an inhibitory effect to study the mechanism of product release from enzymes like lysozyme. nih.gov

| Biophysical Technique | Application with this compound | Key Finding |

| NMR Spectroscopy | Titration experiments to monitor protein chemical shifts | Reveals small conformational changes in some proteins upon binding. researchgate.netcsic.es |

| Molecular Dynamics | Simulation of protein-ligand interactions | Suggests changes in the orientation of key amino acid side chains in the binding site. nih.gov |

Applications in Studies of Plant-Microbe Interactions and Defense Mechanisms

Chitin (B13524) and its oligomers, including this compound, are known to act as elicitors of defense responses in plants. This trisaccharide is used as a tool to study these interactions.

Detailed research findings include:

Plant Lectin Binding: The binding of this compound to plant lectins is a key aspect of plant defense. The crystal structure of the tobacco lectin Nictaba in complex with this trisaccharide has provided insights into its carbohydrate-binding properties and specificity, which are important for its role in plant defense. rcsb.orgnih.gov

Elicitor of Defense Responses: As a component of fungal cell walls, chitin fragments like this compound can be recognized by plant receptors, triggering defense mechanisms. Studying the binding of this trisaccharide to plant proteins helps to understand the molecular basis of this recognition.

Contributions to Understanding Molecular Aspects of Innate Immune Responses in Research Models

This compound is utilized in research to understand the molecular mechanisms of innate immunity, particularly the role of chitinases and chitin-binding proteins.

Detailed research findings include:

Macrophage Activation: Chitotriosidase, an enzyme that can hydrolyze chitin oligomers, is considered a marker of macrophage activation. nih.gov Assays using this compound derivatives as substrates are employed to measure chitotriosidase activity in macrophage lysates and other biological samples to study inflammatory responses. nih.govsigmaaldrich.com

Protein-Carbohydrate Interactions in Immunity: The interaction between this compound and immune-related proteins, such as hevein-like domains, provides a model for understanding how the immune system recognizes carbohydrate structures on pathogens. nih.gov The binding of this trisaccharide to residues in resuscitation-promoting factors (RPFs) from bacteria suggests a conserved binding mechanism with lysozyme, which is a key component of the innate immune system. bbk.ac.uk

Emerging Avenues and Future Research Perspectives

Discovery of Novel Biological Targets and Functional Roles

Initially recognized for its role as a competitive inhibitor of lysozyme (B549824) and a substrate for chitinases, recent studies are uncovering a broader range of biological targets and functions for N,N',N''-triacetylchitotriose. sigmaaldrich.com Its ability to interact with various proteins beyond glycoside hydrolases is expanding its known biological roles.

One area of interest is its immunomodulatory properties. Research suggests that this compound can interact with immune cells, indicating its potential in developing therapies for immune-related disorders. Furthermore, it has been identified as an antigen for monoclonal antibodies, opening up possibilities for its use in immunological assays. biosynth.com The compound has also been shown to scavenge reactive oxygen species, thereby protecting DNA from oxidative damage. caymanchem.com

The exploration of its interactions with lectins and mannose receptors suggests roles in cell recognition and signaling pathways. biosynth.com These findings point towards a more complex and multifaceted role for this compound in biological systems than previously understood.

Refinement of Synthetic and Enzymatic Production for Research Scale

The availability of high-purity this compound is crucial for advancing research into its biological functions. Both chemical synthesis and enzymatic production methods are being refined to meet the growing demand for research-scale quantities.

Historically, the synthesis of this compound involved the acetylation of chitin-derived oligosaccharides. Modern industrial production often starts with the extraction of chitin (B13524) from natural sources like shrimp shells, followed by controlled hydrolysis and acetylation.

More recently, chemo-enzymatic methods are showing promise for producing specific and complex oligosaccharides. For instance, a novel approach using N-acylated chitotrioses as substrates in a lysozyme-catalyzed transglycosylation reaction has been developed to synthesize higher-molecular-weight oligomers. nih.gov Engineered enzymes are also being employed to improve the efficiency and yield of chitooligomer production. A three-step enzymatic process involving engineered chitinase (B1577495) and β-N-acetylhexosaminidase variants has been described for the efficient transformation of chitin into valuable chitooligomers. nih.gov These advancements are making it easier and more cost-effective to produce this compound and related compounds for research purposes.

Integration of Multi-Omics Data in Glycobiology Research

The field of glycobiology is increasingly benefiting from the integration of multi-omics data, which combines information from genomics, proteomics, and metabolomics to provide a more holistic understanding of biological systems. frontiersin.orgjhu.edu This systems-level approach is crucial for elucidating the complex roles of glycans like this compound.

By combining data on gene expression, protein levels, and metabolite concentrations, researchers can map the intricate networks in which this compound participates. This integrated approach can help identify new biological pathways and regulatory mechanisms influenced by this trisaccharide. For example, understanding how the expression of chitinases and other related enzymes is regulated at the genomic and proteomic levels can provide insights into the metabolism and function of this compound. The advancement of high-throughput technologies and sophisticated data processing tools is facilitating the screening of glycans as disease markers and the characterization of their structures in therapeutic proteins. frontiersin.org

Design of Probes and Analogs for Advanced Mechanistic Investigations

To further investigate the mechanisms of action of this compound, researchers are designing and synthesizing probes and analogs. These modified molecules are invaluable tools for studying its interactions with biological targets and for elucidating its functional roles.

A common strategy involves attaching a reporter group, such as a chromophore or fluorophore, to the trisaccharide. For example, 4-nitrophenyl β-D-N,N',N''-triacetylchitotriose is a chromogenic substrate used to measure the activity of chitinases and lysozymes. smolecule.com Upon enzymatic cleavage, the release of the 4-nitrophenyl group can be quantified spectrophotometrically. Similarly, the synthetic fluorogenic substrate 4-methylumbelliferyl β-d-N,N′,N″-triacetyl chitotrioside (4MUTC) is used to detect chitinase activity by measuring the fluorescence of the released 4-methylumbelliferone. researchgate.net

The synthesis of analogs with altered structures can also provide valuable information. For instance, N,N',N''-tri(monochloro)acetylchitotriose has been used as a substrate in lysozyme-catalyzed reactions to produce higher-molecular-weight oligomers. nih.gov These probes and analogs are essential for detailed kinetic studies, inhibitor screening, and mapping the binding sites of interacting proteins.

Advanced Computational Modeling for Complex Biological Systems

Computational modeling has become an indispensable tool for studying the complex interactions of biomolecules. mghpcc.orgnih.gov In the context of this compound, computational approaches are being used to investigate its binding to proteins and to understand the dynamics of these interactions at an atomic level.

Molecular dynamics (MD) simulations have been employed to study the binding mechanism of tri-N-acetylchitotriose to the chitin-binding domain of chitinase C from Streptomyces griseus. nih.gov These simulations revealed that the ligand binds through stacking interactions and hydrogen bonds involving specific tryptophan residues. nih.gov Dual-resolution models, which combine atomistic and coarse-grained representations, have been used to calculate the binding free energy of this compound to hen egg white lysozyme. nih.gov This approach allows for the efficient modeling of large biological systems while maintaining accuracy in the region of interest, such as the enzyme's active site. nih.gov

Furthermore, computational methods are used in conjunction with experimental techniques like NMR spectroscopy to refine the three-dimensional structures of protein-carbohydrate complexes. csic.esresearchgate.net These advanced computational models provide detailed insights into molecular recognition processes and are crucial for the rational design of new inhibitors and therapeutic agents.

Q & A

Q. How is N,N',N''-triacetylchitotriose utilized as a substrate in chitinase activity assays?

this compound is commonly used as a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to measure hydrolytic activity of chitinases. The assay involves quantifying fluorescence release upon enzymatic cleavage. For example, comparative studies show that its hydrolysis rate (0.32 × 10⁻⁹ U cell⁻¹) is ~100-fold lower than simpler substrates like 4-MU-N-acetyl-β-D-glucosaminide, highlighting substrate specificity and enzyme preference for shorter oligomers . Optimizing substrate concentration and incubation time is critical to avoid underestimating low-activity enzymes.

Q. What methods are employed to assess lectin binding specificity using this compound?

Lectin binding is evaluated via competitive inhibition assays. Preincubation of lectins (e.g., LEA or STA) with this compound reduces binding intensity to cellular components, as observed in gold-labeled lectin studies. Partial inhibition suggests multiple binding sites or competing ligands. Controls should include untreated lectins and alternative inhibitors (e.g., diacetylchitobiose) to validate specificity .

Q. How do researchers standardize experimental conditions for reproducibility in studies involving this compound?

Adherence to NIH guidelines for preclinical reporting is critical. Key steps include:

- Documenting substrate purity (e.g., HPLC ≥97% for structural studies) .

- Using validated statistical models (e.g., three independent replicates with standard errors) .

- Reporting buffer composition, temperature, and ligand concentrations (e.g., 20 mM potassium phosphate, pH 5.0, in NMR studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibitory potencies of this compound across studies?

Discrepancies arise from assay variables such as:

- Substrate competition : In inhibition studies, triacetylchitotriose is 30× more potent than diacetylchitobiose in blocking WGA lectin binding, but differences in buffer ionic strength or pH can alter efficacy .

- Enzyme source : Lysozyme inhibition studies require precise triacetylchitotriose concentrations (12.5–200 µM) to avoid oversaturating binding sites .

- Data normalization : Use relative response units (RUs) in SPR to account for ligand accessibility and orientation effects .

Q. What advanced techniques are used to study structural dynamics of enzyme-inhibitor complexes involving this compound?

- Surface Plasmon Resonance (SPR) : Immobilize PP2-A1-His6 on CM5 sensor chips and inject triacetylchitotriose at 0–600 µM. Analyze binding kinetics (ka/kd) and stoichiometry (Rmax values) to identify multi-site interactions .

- Residual Dipolar Couplings (RDCs) : In NMR, RDCs reveal conformational changes in lysozyme upon triacetylchitotriose binding. Molecular dynamics simulations integrate RDC data to model low-population intermediate states during product release .

- Fluorescence Quenching : Monitor Trp fluorescence intensity changes (λmax = 344 nm) to infer conformational shifts in lectins or enzymes .

Q. How to optimize concentration ranges for this compound in binding kinetics experiments?

For SPR:

- Perform serial dilutions (e.g., 12.5–600 µM) to capture saturation curves.

- Calculate Rmax using a 2:1 stoichiometry model (expected Rmax ≈ 90 RU) and adjust for incomplete ligand accessibility . For fluorescence titration:

- Use intrinsic Trp emission spectra to determine binding constants (Kd) via Stern-Volmer plots, ensuring ligand concentrations exceed protein concentration by 5× .

Q. What strategies address non-linear binding curves in lectin-sugar interaction studies?

Non-linear curves may indicate cooperative binding or steric hindrance. Solutions include:

- Competitive assays : Compare triacetylchitotriose with shorter oligomers (e.g., diacetylchitobiose) to identify preferential binding sites .

- Mutagenesis : Modify lectin residues (e.g., Trp) to isolate contributions of specific binding pockets .

- Pre-equilibrium dialysis : Pre-incubate lectins with triacetylchitotriose to achieve binding equilibrium before fluorescence/SPR measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.